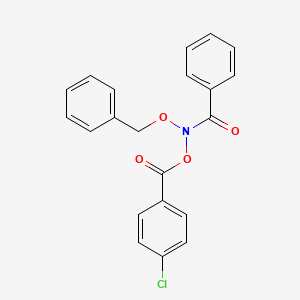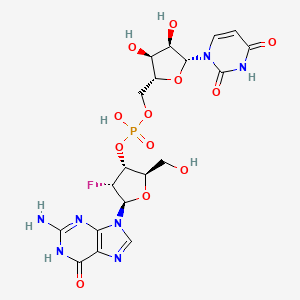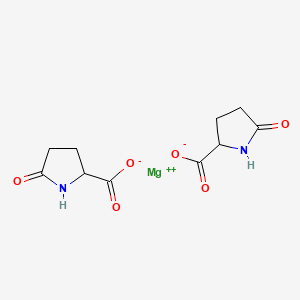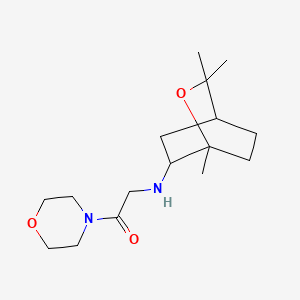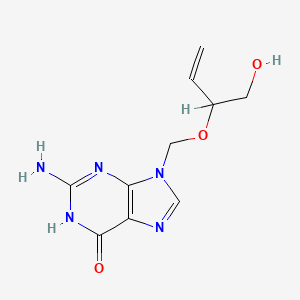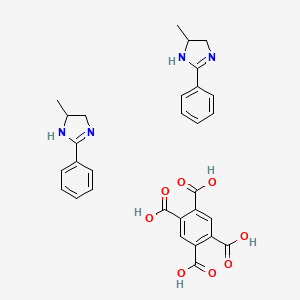
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is a heterocyclic compound that contains silicon, sulfur, and nitrogen atoms within its five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon compounds with sulfur and nitrogen-containing reagents. One common method involves the cyclization of a precursor compound containing silicon, sulfur, and nitrogen atoms under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the five-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the silicon, sulfur, or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-2-(4-methoxyphenyl)-1-thia-3-aza-2-silacyclopentane
- 2,5-Dimethyl-2-(4-bromophenyl)-1-thia-3-aza-2-silacyclopentane
Uniqueness
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane is unique due to its specific substitution pattern and the presence of silicon, sulfur, and nitrogen atoms in its ring structure. This combination of elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
84260-31-1 |
|---|---|
Fórmula molecular |
C10H15NSSi |
Peso molecular |
209.38 g/mol |
Nombre IUPAC |
2,5-dimethyl-2-phenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H15NSSi/c1-9-8-11-13(2,12-9)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clave InChI |
WDJYRXDUYJHINQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN[Si](S1)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

